(S)-3-Isopropylamino-1,2-propanediol is a chiral molecule and the (S)-enantiomer of the β-adrenergic blocking agent, propranolol. While propranolol itself exists as a racemic mixture (containing both (R) and (S) enantiomers), research suggests that the (S)-enantiomer exhibits significantly higher β-blocking activity. Consequently, research focusing on (S)-3-Isopropylamino-1,2-propanediol explores its potential as a key building block for synthesizing optically pure (S)-propranolol and other related compounds.
(S)-3-Isopropylamino-1,2-propanediol is a chiral compound with significant relevance in pharmaceutical chemistry. Its molecular formula is and it has a molecular weight of 133.19 g/mol. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the degradation pathways of certain beta-blockers like metoprolol, where it has been identified as a degradation product .
(S)-3-Isopropylamino-1,2-propanediol is classified under amino alcohols and is part of the broader category of aliphatic amines. Its chiral nature allows it to exist in two enantiomeric forms, with the (S)-enantiomer being of particular interest due to its biological activity and utility in medicinal chemistry .
The synthesis of (S)-3-Isopropylamino-1,2-propanediol can be achieved through several methods:
The synthesis via epichlorohydrin involves controlled temperature conditions and specific reaction times to optimize yield:
(S)-3-Isopropylamino-1,2-propanediol participates in several chemical reactions:
The hydrolysis reaction typically requires careful control of temperature and pH to ensure high purity and yield of the final product. The use of advanced catalysts can significantly enhance the efficiency of these reactions .
The mechanism by which (S)-3-Isopropylamino-1,2-propanediol acts in biological systems primarily revolves around its role as a metabolite of metoprolol. It may influence cardiovascular functions through modulation of adrenergic receptors or other related pathways.
Quantitative analyses have shown that (S)-3-Isopropylamino-1,2-propanediol can impact drug stability and efficacy when formed as a degradation product during pharmaceutical processing .
Relevant data include its boiling point, melting point, and specific heat capacity, which are crucial for understanding its behavior in various applications.
(S)-3-Isopropylamino-1,2-propanediol has several scientific uses:
The stereogenic center at carbon 3 confers upon (S)-3-Isopropylamino-1,2-propanediol significant value in asymmetric synthesis. This chiral pool synthon serves as a versatile precursor for constructing complex molecular architectures with defined stereochemistry, particularly in pharmaceutical contexts where enantiopurity dictates therapeutic efficacy. The compound's -27° optical rotation provides a critical quality control parameter for verifying enantiomeric purity during synthetic applications, with even minor deviations indicating racemization or impurities [1]. Its bifunctional nature allows simultaneous participation in hydrogen-bonding networks and covalent bond formation, making it particularly valuable in synthesizing stereochemically complex molecules like beta-blockers and neuromodulators where spatial orientation of functional groups determines biological target engagement [1].
Table 1: Key Physical Properties of (S)-3-Isopropylamino-1,2-propanediol
Property | Specification | Measurement Conditions |
---|---|---|
Molecular Formula | C₆H₁₅NO₂ | - |
Molecular Weight | 133.19 g/mol | - |
CAS Number | 90742-94-2 | - |
Appearance | White crystalline solid | Visual inspection |
Melting Point | 57 - 61 °C | Standard melting point apparatus |
Optical Rotation [α]D | -27 ± 2° | C=1 in water at 24°C |
Purity | ≥95% | NMR verification |
Storage Conditions | ≤ -4°C | Long-term preservation |
The global market for enantiomerically pure compounds reflects the commercial significance of chiral intermediates like (S)-3-Isopropylamino-1,2-propanediol. Market analyses project the broader 3-amino-1,2-propanediol sector will grow from USD 250 million (2024) to USD 400 million by 2033, representing a 5.5% compound annual growth rate (CAGR) [2]. This growth trajectory underscores increasing industrial reliance on stereochemically defined building blocks, driven by stringent regulatory requirements for enantiopure pharmaceuticals and agrochemicals. The compound's stability under various reaction conditions—maintaining configurational integrity even under nucleophilic displacement or acylation reactions—makes it particularly valuable for multi-step syntheses where preservation of chirality is paramount [1] [5].
The historical development of (S)-3-Isopropylamino-1,2-propanediol parallels advances in asymmetric synthesis techniques throughout the late 20th century. Initially investigated as a structural analog to naturally occurring amino alcohols like epinephrine and norepinephrine, its emergence as a pharmacopoeial standard coincided with regulatory shifts requiring enantiomeric purity assessments for chiral active pharmaceutical ingredients (APIs) [1]. The compound's inclusion in drug development pipelines—particularly for neurological disorders—demonstrates how chiral building blocks transition from research curiosities to pharmacopoeial standards when their stereochemical attributes prove biologically consequential [1].
The compound's standardization journey reflects broader patterns in chiral molecule regulation. The establishment of its specific optical rotation value ([α]D²⁴ = -27 ± 2°) as an official quality control parameter marked its transition from research chemical to characterized reference material. This standardization enables consistent manufacturing of enantiomerically pure pharmaceuticals where even minor enantiomeric impurities could compromise safety or efficacy profiles [1] [5]. Current pharmacopoeial monographs specify ≥95% purity (NMR) and rigorous storage at ≤ -4°C to prevent racemization or degradation, reflecting the compound's role in producing therapeutics requiring strict stereochemical control [1].
Table 2: Commercial Specifications and Market Position
Parameter | Specification | Market Context |
---|---|---|
Purity Grade | ≥95% (NMR) | Pharmaceutical intermediate standard |
Packaging | 1g ($146); 5g ($681) | Research-scale quantities [5] |
Global Market Size* | USD 64.4M (2024) | *2-Amino-1,3-propanediol analog [6] |
Projected Growth | 5.3% CAGR (to 2033) | Chiral intermediates sector [6] |
Primary Suppliers | Specialized fine chemical producers | SCBT, ChemImpex [1] [5] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3